REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1.[Cl-].[NH4+].C([N:16](CC)CC)C.Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([NH2:16])=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1 |f:1.2,4.5|
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Name
|
|
Quantity
|
9.6 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=CC(=C1)C(=O)O)C
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
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ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 day
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure, aqueous sodium bicarbonate solution
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Type
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ADDITION
|
Details
|
was added to the obtained residue
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
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The combined organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
the insoluble material was filtered off
|
Type
|
WASH
|
Details
|
The obtained residue was washed with diisopropyl ether
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)C(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |